2-Amino-2-deoxymannose
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Overview
Description
2-Amino-2-deoxymannose, also known as D-mannosamine, is a hexosamine derivative of mannose. It is an amino sugar where the hydroxyl group at the second position of mannose is replaced by an amino group. This compound plays a significant role in various biological processes and is a key component in the synthesis of glycoproteins and glycolipids .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-amino-2-deoxymannose typically involves the following steps:
Starting Material: The synthesis begins with tri-O-acetyl-D-glucal.
Addition of Nitrosyl Chloride: Nitrosyl chloride is added to the acetylated glycal to form an acetylated derivative of the 2-oximinohexose.
Reduction of Oxime: The oxime is then reduced to an amine using a zinc-copper couple in glacial acetic acid.
Acetylation: The resulting compound is acetylated to yield the acetylated derivative of 2-amino-2-deoxyhexose.
Deacetylation: Finally, deacetylation provides the crystalline hydrochloride of this compound.
Industrial Production Methods: Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. These methods may include the use of automated reactors and continuous flow processes to enhance yield and purity .
Chemical Reactions Analysis
2-Amino-2-deoxymannose undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding keto derivatives.
Reduction: Reduction reactions can convert it into different amino sugar derivatives.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions: Common reagents include nitrosyl chloride for oxime formation and zinc-copper couple for reduction.
Major Products: Major products include acetylated derivatives and crystalline hydrochlorides of this compound.
Scientific Research Applications
2-Amino-2-deoxymannose has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of glycoproteins and glycolipids.
Biology: It plays a role in cell signaling and recognition processes.
Medicine: It is investigated for its potential in treating various diseases, including cancer and microbial infections.
Industry: It is used in the production of pharmaceuticals and as a building block for complex carbohydrates
Mechanism of Action
The mechanism of action of 2-amino-2-deoxymannose involves its incorporation into glycoproteins and glycolipids, affecting cell signaling and recognition. It can inhibit the incorporation of glycosylphosphatidylinositol into proteins, thereby modulating various cellular processes .
Comparison with Similar Compounds
2-Amino-2-deoxymannose is similar to other amino sugars such as:
- 2-Amino-2-deoxyglucose (D-glucosamine)
- 2-Amino-2-deoxygalactose (D-galactosamine)
- 2-Amino-2-deoxytalose (D-talosamine)
Uniqueness:
- Structural Differences: While all these compounds are amino sugars, they differ in the configuration of their hydroxyl and amino groups.
- Biological Roles: Each compound has unique biological roles and applications. For example, D-glucosamine is widely used in joint health supplements, whereas D-mannosamine is more involved in glycoprotein synthesis .
Properties
CAS No. |
14307-02-9 |
---|---|
Molecular Formula |
C6H13NO5 |
Molecular Weight |
179.17 g/mol |
IUPAC Name |
(3S,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol |
InChI |
InChI=1S/C6H13NO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1,7H2/t2-,3+,4-,5-,6?/m1/s1 |
InChI Key |
MSWZFWKMSRAUBD-CBPJZXOFSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H](C(O1)O)N)O)O)O |
SMILES |
C(C(C(C(C(C=O)N)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)O)N)O)O)O |
14307-02-9 | |
Synonyms |
2-amino-2-deoxymannose D-mannosamine mannosamine mannosamine hydrochloride, (D)-isomer mannosamine, (D)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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